molecular formula C9H16N2O2 B1373069 tert-butyl N-(cyanomethyl)-N-ethylcarbamate CAS No. 1240529-22-9

tert-butyl N-(cyanomethyl)-N-ethylcarbamate

Cat. No.: B1373069
CAS No.: 1240529-22-9
M. Wt: 184.24 g/mol
InChI Key: WDQGZBBATDSQEV-UHFFFAOYSA-N
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Description

Chemical Identity and Classification of tert-Butyl N-(Cyanomethyl)-N-Ethylcarbamate

This compound (CAS RN: 1240529-22-9) is a synthetic carbamate ester with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol . The compound belongs to the carbamate family, characterized by the presence of a carbamate functional group (–O–C(=O)–N–). Carbamates are widely studied for their applications in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility as protecting groups and enzyme inhibitors.

This compound is classified under the tertiary carbamates due to the tert-butyl group attached to the oxygen atom of the carbamate moiety. Its structure integrates a cyanomethyl (–CH₂CN) and an ethyl (–CH₂CH₃) group bonded to the nitrogen atom, creating a sterically hindered environment that influences reactivity.

Table 1: Key Identifiers of this compound

Property Value/Descriptor
CAS RN 1240529-22-9
Molecular Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
IUPAC Name This compound
Classification Carbamate ester
Key Functional Groups Carbamate, nitrile, tert-butyl

Historical Development and Significance in Carbamate Chemistry

Carbamates emerged as critical compounds in the mid-20th century, with applications ranging from pesticides to pharmaceuticals. This compound represents a modern derivative developed for specialized synthetic protocols. Its synthesis leverages advancements in protective group chemistry, where the tert-butyl group enhances stability under basic conditions, while the cyanomethyl moiety introduces electrophilic reactivity.

The compound’s significance lies in its dual functionality:

  • Protecting Group : The tert-butyl carbamate (Boc) group is widely used to protect amines during multi-step syntheses.
  • Nitrile Reactivity : The cyanomethyl group participates in nucleophilic additions and cyclization reactions, enabling the construction of heterocycles.

Structural Characteristics and Molecular Architecture

The molecular structure of this compound features:

  • A tert-butyl group (–OC(CH₃)₃) providing steric bulk and hydrolytic stability.
  • A carbamate linkage (–O–C(=O)–N–) with partial double-bond character due to resonance between the carbonyl and nitrogen lone pairs.
  • Ethyl and cyanomethyl substituents on the nitrogen atom, creating a distorted tetrahedral geometry around the nitrogen center.

Key Structural Insights:

  • Resonance Stabilization : The carbamate group exhibits resonance, delocalizing electrons between the carbonyl oxygen and nitrogen, which reduces electrophilicity at the carbonyl carbon.
  • Steric Effects : The tert-butyl group shields the carbamate from nucleophilic attack, while the ethyl and cyanomethyl groups influence conformational flexibility.
  • Electron-Withdrawing Effects : The nitrile group (–CN) withdraws electrons via induction, polarizing the adjacent C–N bond and enhancing reactivity toward nucleophiles.

Physicochemical Properties and Structure-Property Relationships

This compound is a liquid at room temperature with a boiling point estimated at 244–250°C and a density of 1.03–1.05 g/cm³ . Its solubility profile is dominated by hydrophobic interactions:

  • Solubility : Miscible with polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and moderately soluble in chlorinated solvents (e.g., dichloromethane).
  • Stability : Resistant to hydrolysis under neutral conditions but decomposes in strong acids or bases via cleavage of the carbamate linkage.

Table 2: Physicochemical Properties

Property Value/Behavior
Boiling Point 244–250°C (estimated)
Density 1.03–1.05 g/cm³
LogP (Partition Coeff.) ~1.5 (indicative of moderate hydrophobicity)
Solubility Soluble in DCM, THF, DMF
Stability Stable at RT; hydrolyzes in strong acids/bases

The structure-property relationships are evident in:

  • Hydrophobicity : The tert-butyl group increases logP, making the compound more lipid-soluble.
  • Reactivity : The electron-withdrawing nitrile group enhances the electrophilicity of adjacent atoms, facilitating reactions at the cyanomethyl site.

Nomenclature Systems and Structural Variations

The IUPAC name This compound is derived systematically:

  • Root : Carbamate (derived from carbamic acid).
  • Substituents : Ethyl and cyanomethyl groups on the nitrogen atom.
  • Ester Group : tert-Butyl ester attached to the carbonyl oxygen.

Alternative Nomenclatures:

  • Common Name : tert-Butyl ethyl(cyanomethyl)carbamate.
  • CAS Name : this compound.

Structural Variations:

  • Altering the Ester Group : Replacing tert-butyl with methyl or benzyl groups modifies stability and solubility (e.g., benzyl carbamates are more labile under hydrogenation conditions).
  • Substituent Modifications : Swapping the cyanomethyl group for acyloxy or alkyl chains alters electrophilicity and biological activity.

Table 3: Representative Structural Analogues

Compound Key Modification
Benzyl N-(cyanomethyl)-N-ethylcarbamate Benzyl ester instead of tert-butyl
tert-Butyl N-(cyanomethyl)-N-methylcarbamate Methyl substituent on nitrogen
tert-Butyl N-(2-cyanoethyl)-N-ethylcarbamate Extended nitrile-containing chain

Properties

IUPAC Name

tert-butyl N-(cyanomethyl)-N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQGZBBATDSQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(cyanomethyl)-N-ethylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(cyanomethyl)-N-ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include anhydrous solvents like dichloromethane and low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(cyanomethyl)-N-ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(cyanomethyl)-N-ethylcarbamate is primarily utilized as a building block in organic synthesis. Its structure allows for various functional modifications, making it a valuable intermediate in the preparation of more complex molecules.

Synthesis Pathways

The compound can be synthesized through several pathways, often involving reactions with amines or other nucleophiles. For example, it can be produced via the reaction of tert-butyl carbamate with cyanomethyl derivatives under basic conditions.

Reaction Yield (%) Conditions
Tert-butyl carbamate + cyanomethyl derivative69%DCM, triethylamine, room temperature for 168 hours

This reaction showcases the compound's utility in generating derivatives that can further participate in medicinal chemistry applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets effectively.

Case Study: HIV Protease Inhibitors

Research has indicated that derivatives of carbamates, including those similar to this compound, exhibit inhibitory activity against HIV protease. For instance, compounds synthesized from this structure have shown promise in inhibiting viral replication in vitro.

  • Reference Study : Surleraux et al. (2005) demonstrated that modifications on the carbamate structure could lead to improved inhibitory activity against HIV protease, suggesting a pathway for developing antiviral agents.

Agrochemical Applications

Beyond pharmaceuticals, this compound is also explored for its potential use in agrochemicals. Its ability to act as a herbicide or pesticide precursor has been noted due to its reactivity and stability under various conditions.

Agrochemical Development

Research into similar compounds has indicated potential herbicidal properties when used in formulations targeting specific weed species. The cyanomethyl group enhances the lipophilicity of the molecule, improving absorption and efficacy in plant systems.

Biochemical Applications

In biochemical contexts, this compound serves as an organic buffer. Its stability and solubility make it suitable for various biological assays and experiments where pH control is crucial.

Buffering Capacity

The compound can be utilized to maintain pH levels in enzymatic reactions or cell culture systems, contributing to the reliability of experimental outcomes.

Mechanism of Action

The mechanism of action of tert-butyl N-(cyanomethyl)-N-ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyanomethyl group can participate in nucleophilic or electrophilic interactions, while the tert-butyl group can provide steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key tert-butyl carbamates with structural similarities to the target compound:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Notes
tert-Butyl N-(cyanomethyl)carbamate C₇H₁₂N₂O₂ 156.18 85363-04-8 Boc-protected cyanomethylamine Intermediate in peptide synthesis
tert-Butyl N,N-diallylcarbamate C₁₁H₁₉NO₂ 197.27 151259-38-0 Boc-protected diallylamine Used in polymer chemistry
tert-Butyl N-(4-cyanooxan-4-yl)carbamate C₁₁H₁₈N₂O₃ 234.28 1860028-25-6 Cyclic ether with cyano group Boron-containing intermediates
tert-Butyl N-(3-cyano-4-ethylindol-7-yl)carbamate C₁₇H₂₀N₃O₂ 298.36 2940957-32-2 Indole backbone with cyano group Pharmaceutical intermediates
tert-Butyl N-(2-aminoethyl)-N-ethylcarbamate C₉H₂₀N₂O₂ 188.27 105628-63-5 Boc-protected ethylaminoethyl Amine protection in drug design

Key Observations :

  • Cyanomethyl vs. Aminoethyl: The cyanomethyl group (as in CAS 85363-04-8) enhances electrophilicity, enabling nucleophilic substitution or nitrile-to-amine conversion. In contrast, aminoethyl derivatives (e.g., CAS 105628-63-5) are more nucleophilic and reactive toward carbonyl groups.
  • Cyclic vs. Acyclic Structures : Cyclic derivatives like CAS 1860028-25-6 exhibit restricted conformational mobility, impacting binding affinity in medicinal chemistry.

Hydrogen Bonding and Crystallography

Similar hydrogen-bonding patterns are expected in tert-butyl N-(cyanomethyl)-N-ethylcarbamate, influencing its solubility and crystallinity.

Pharmaceutical Intermediates

  • Peptide Synthesis: Boc-protected cyanomethylamines (e.g., CAS 85363-04-8) serve as precursors for unnatural amino acids.
  • Enzyme Inhibitors : Indole-based carbamates (e.g., CAS 2940957-32-2) are explored as kinase inhibitors due to their planar aromatic systems.

Material Science

  • Polymer Crosslinking : Diallylcarbamates (e.g., CAS 151259-38-0) participate in radical polymerization, forming thermally stable networks.

Stability and Handling

tert-Butyl carbamates are generally stable under basic conditions but hydrolyze in acidic environments. For example, tert-butyl N-(4-tert-butylphenyl)-cyanomethylcarbamate (CAS 774225-35-3) is stored at room temperature in moisture-free conditions.

Biological Activity

tert-Butyl N-(cyanomethyl)-N-ethylcarbamate is a compound of interest in medicinal chemistry and biological research due to its unique structural features, which include a tert-butyl group, a cyanomethyl group, and an ethyl carbamate moiety. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C9H16N2O2C_9H_{16}N_2O_2. The presence of the cyanomethyl group enhances its reactivity, allowing it to participate in various chemical reactions that are crucial for biological interactions.

The mechanism of action of this compound involves interactions with specific enzymes or receptors. It can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This modulation can influence various biochemical pathways, potentially resulting in therapeutic effects.

Biological Activity

Research indicates that compounds containing carbamate groups often exhibit a range of biological activities, including:

  • Neurotoxic Effects : Similar to other carbamates, this compound may inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and resultant neurotoxic symptoms.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory conditions .

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study demonstrated that derivatives of carbamate compounds could inhibit specific enzymes involved in metabolic pathways. The inhibition was quantified using IC50 values, indicating the concentration required to inhibit 50% of enzyme activity. This suggests that this compound may possess similar inhibitory properties .
  • Toxicological Assessments :
    • Toxicity evaluations revealed that compounds with similar structures exhibit harmful effects upon ingestion or skin contact. The toxicity profile indicates risks associated with exposure, necessitating careful handling in laboratory settings.
  • Therapeutic Potential :
    • Investigations into the therapeutic applications of related carbamates have highlighted their potential as drug candidates for various diseases. For instance, studies on similar compounds have indicated effectiveness against cancer cell lines through modulation of key signaling pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

Compound NameBiological ActivityIC50 Values (µM)Notes
This compoundNeurotoxic, Anti-inflammatoryTBDPotential AChE inhibitor
tert-Butyl (2-cyanoethyl)carbamateAntimicrobialTBDSimilar structure with different side chain
tert-Butyl methyl (2-methylamino)ethylcarbamateAnti-cancer5–10Effective against specific cancer cell lines

Q & A

Q. What are the standard synthetic protocols for tert-butyl N-(cyanomethyl)-N-ethylcarbamate?

The compound is typically synthesized via carbamate coupling reactions. A common method involves condensation of a primary amine (e.g., cyanomethylamine) with a tert-butyl carbamoyl chloride derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). Reaction conditions include inert atmospheres (N₂ or Ar), anhydrous solvents (e.g., dichloromethane or THF), and temperatures between 0–25°C. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H NMR reveals peaks for the tert-butyl group (δ ~1.4 ppm, singlet), cyanomethyl (δ ~3.0–3.5 ppm), and ethyl groups (δ ~1.2–1.5 ppm for CH₃, δ ~3.3–3.7 ppm for CH₂).
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z calculated for C₁₀H₁₇N₂O₂ (e.g., 213.1234).
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) groups .

Q. What are the recommended storage conditions for this compound?

Store in airtight containers under inert gas (N₂) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies indicate decomposition at >40°C or prolonged light exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for enantioselective synthesis of this carbamate?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymes (lipases). Key parameters:

  • Solvent polarity : Low-polarity solvents (toluene) enhance stereocontrol.
  • Temperature : Lower temperatures (−20°C) reduce racemization.
  • Additives : Molecular sieves (3Å) minimize moisture interference. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What computational methods are used to predict the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict nucleophilic/electrophilic sites.
  • Transition State Analysis : Identify energy barriers for carbamate hydrolysis or cyanomethyl group reactions.
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations account for solvent polarity .

Q. How can contradictory data on carbamate stability under acidic conditions be resolved?

Discrepancies in hydrolysis rates may arise from:

  • Protonation Sites : The ethyl vs. cyanomethyl substituents alter carbamate protonation.
  • Experimental Setup : Buffer composition (e.g., acetate vs. phosphate) and ionic strength affect kinetics. Systematic studies using pH-stat titration and ¹³C NMR can quantify degradation products (e.g., CO₂, ethanolamine derivatives) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Byproducts (e.g., urea derivatives from EDCI coupling) are minimized by:

  • Reagent stoichiometry : Limit EDCI/HOBt to 1.1 equivalents.
  • Workup protocols : Quench reactions with aqueous NH₄Cl to remove unreacted reagents.
  • Continuous flow systems : Improve heat/mass transfer for reproducibility .

Methodological Challenges and Data Analysis

Q. How is the ecological impact of this compound assessed?

Perform OECD guideline tests:

  • Biodegradation : Closed Bottle Test (OECD 301D) measures BOD over 28 days.
  • Aquatic Toxicity : Daphnia magna acute immobilization assay (EC₅₀ determination).
  • Bioaccumulation : Log P values calculated via shake-flask method or HPLC retention times .

Q. What analytical techniques resolve spectral overlaps in complex reaction mixtures?

Advanced hyphenated methods:

  • LC-MS/MS : Differentiate isomers via fragmentation patterns.
  • 2D NMR (HSQC, HMBC) : Assign overlapping ¹H/¹³C signals.
  • GC-FID/MS : Quantify volatile byproducts (e.g., tert-butanol) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-(cyanomethyl)-N-ethylcarbamate
Reactant of Route 2
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tert-butyl N-(cyanomethyl)-N-ethylcarbamate

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